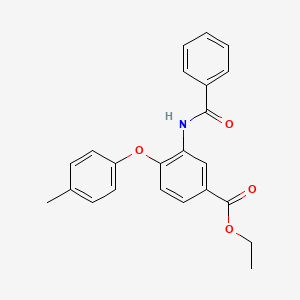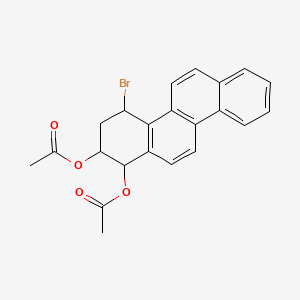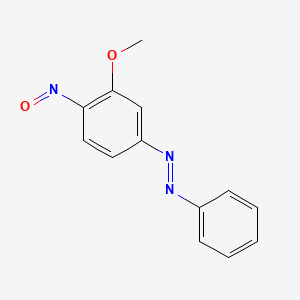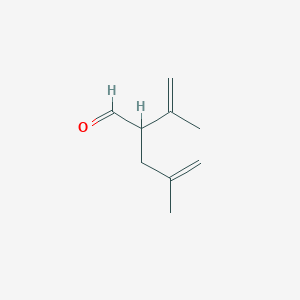
4-Methyl-2-(prop-1-en-2-yl)pent-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(prop-1-en-2-yl)pent-4-enal is an organic compound with the molecular formula C10H16O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique structure, which includes both an alkene and an aldehyde functional group, making it a versatile molecule in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(prop-1-en-2-yl)pent-4-enal can be achieved through various methods. One common approach involves the aldol condensation reaction between 4-methylpent-4-enal and isopropenyl acetate. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methylpent-4-enal followed by selective oxidation. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(prop-1-en-2-yl)pent-4-enal undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkene group can participate in electrophilic addition reactions, where reagents such as hydrogen halides or halogens add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrogen bromide (HBr) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 4-Methyl-2-(prop-1-en-2-yl)pentanoic acid.
Reduction: 4-Methyl-2-(prop-1-en-2-yl)pent-4-enol.
Substitution: 4-Bromo-2-(prop-1-en-2-yl)pent-4-enal.
Applications De Recherche Scientifique
4-Methyl-2-(prop-1-en-2-yl)pent-4-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(prop-1-en-2-yl)pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkene group can undergo electrophilic addition reactions, which may play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpent-2-enal: Similar structure but lacks the isopropenyl group.
2-Methyl-2-pentenal: Similar structure but differs in the position of the double bond.
3-Methyl-2-butenal: Similar structure but has a different alkyl group.
Uniqueness
4-Methyl-2-(prop-1-en-2-yl)pent-4-enal is unique due to the presence of both an alkene and an aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
84599-62-2 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4-methyl-2-prop-1-en-2-ylpent-4-enal |
InChI |
InChI=1S/C9H14O/c1-7(2)5-9(6-10)8(3)4/h6,9H,1,3,5H2,2,4H3 |
Clé InChI |
TVRCGYDQNQSKMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(C=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



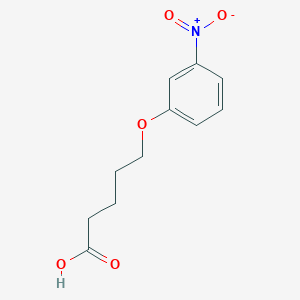
![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
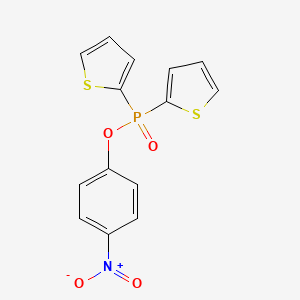
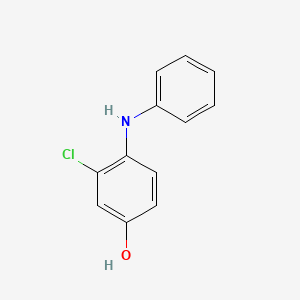
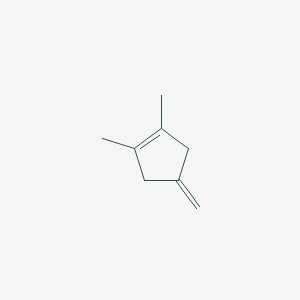
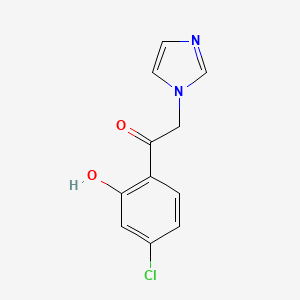

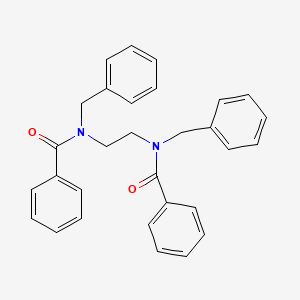
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
